Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-
Overview
Description
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- is a useful research compound. Its molecular formula is C22H27N7O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
6-Desacetyl Palbociclib, also known as Palbociclib, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) . Both CDK4 and CDK6 are key regulators of cell division .
Mode of Action
Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which is a crucial step in the cell cycle transition from the G1 (growth) phase to the S (DNA synthesis) phase . By blocking this transition, Palbociclib controls cell growth, inducing G1 arrest and reducing cell-cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by Palbociclib is the cell cycle . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, the inhibition of CDK4/6 by Palbociclib is a crucial step in controlling cell proliferation and tumor growth .
Pharmacokinetics
Palbociclib exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure of Palbociclib increases in a dose-proportional manner .
Result of Action
The inhibition of CDK4/6 by Palbociclib results in the control of cell growth by inducing G1 arrest and reducing cell-cycle progression . This leads to a decrease in tumor activity and an increase in progression-free survival (PFS) in patients with advanced or metastatic breast cancer .
Action Environment
The action of Palbociclib can be influenced by environmental factors such as the presence of strong cytochrome P450 3A4 modulators, which can dramatically affect its exposure . Additionally, the storage conditions of the compound can impact its stability . It is recommended to store Palbociclib in a desiccated form at -20°C to prevent loss of potency .
Biochemical Analysis
Biochemical Properties
6-Desacetyl Palbociclib, like its parent compound Palbociclib, is a selective inhibitor of CDK4/6 . CDK4/6 are key regulators of the cell cycle, controlling the transition from the G1 (growth) phase to the S (synthesis) phase . By inhibiting CDK4/6, 6-Desacetyl Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest .
Cellular Effects
6-Desacetyl Palbociclib has been shown to induce cell cycle arrest and long-term senescence in cancer cells . This is achieved by inhibiting the activity of CDK4/6, thereby preventing the phosphorylation of Rb and the subsequent progression of the cell cycle . In addition, 6-Desacetyl Palbociclib has been found to enhance glutaminolysis to maintain mitochondrial respiration .
Molecular Mechanism
The molecular mechanism of action of 6-Desacetyl Palbociclib involves the inhibition of CDK4/6, which prevents the phosphorylation of Rb . This, in turn, leads to the inhibition of the G1 to S phase transition, resulting in cell cycle arrest and ultimately, apoptosis .
Temporal Effects in Laboratory Settings
6-Desacetyl Palbociclib has been shown to have a prolonged temporal activity due to its lysosomal trapping . This means that the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This property explains the prolonged temporal activity of 6-Desacetyl Palbociclib .
Metabolic Pathways
6-Desacetyl Palbociclib, like Palbociclib, is extensively metabolized by cytochrome P450 3A4 . This means that its metabolism and exposure can be dramatically affected by strong cytochrome P450 3A4 modulators .
Transport and Distribution
6-Desacetyl Palbociclib is known to concentrate in intracellular acidic vesicles due to lysosomal trapping . This suggests that it may be transported and distributed within cells via lysosomes .
Subcellular Localization
The subcellular localization of 6-Desacetyl Palbociclib is primarily in the lysosomes due to its lysosomal trapping property . This means that it concentrates in these intracellular acidic vesicles and is released from them upon dilution or washing out of the extracellular medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]- typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled temperature and pH conditions. Solvents like dimethylformamide or ethanol are often used, with catalysts such as palladium or copper complexes.
Industrial Production Methods: : Industrial production often leverages high-throughput automated synthesizers for scalability. The conditions are optimized for yield and purity, employing robust purification techniques like recrystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidative reactions may use agents like potassium permanganate, while reductions might involve hydrogenation with palladium on carbon. Substitution reactions often employ halogenation reagents in organic solvents.
Major Products Formed: : These reactions produce intermediates that can lead to derivatives with modified biological activity, useful in medicinal chemistry for drug development.
Scientific Research Applications: Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]- is significant in several research areas:
Chemistry: : Used as a precursor for synthesizing various heterocyclic compounds.
Biology: : Studies focus on its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, especially in oncology and neurology.
Industry: : Utilized in the development of agrochemicals and materials science.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors in biological systems. Its mechanism involves the inhibition or activation of these targets, affecting cellular pathways and physiological processes. The detailed pathways often involve signal transduction and gene expression modulation.
Comparison with Similar Compounds
Comparison: : Similar compounds include those with the pyridopyrimidinone core but differ in substituent groups.
Uniqueness: : This compound's unique substituent pattern (cyclopentyl, methyl, and piperazinyl-pyridinyl groups) confers distinct biological activities, making it a valuable candidate in drug discovery.
Similar Compounds: : Examples include 2-amino-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one and 8-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
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Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXDMBXWILKORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571190-22-2 | |
Record name | 6-Desacetyl palbociclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-DESACETYL PALBOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M89JRK55G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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